

TP0628103: A Technical Guide to Target Identification and Validation

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Compound of Interest

Compound Name: TP0628103

Cat. No.: B12369998

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Abstract

TP0628103 is a highly potent and selective small molecule inhibitor of Matrix Metalloproteinase-7 (MMP-7), a key enzyme implicated in the pathogenesis of cancer and fibrosis.[1][2] The development of **TP0628103** was driven by the need to overcome the significant pharmacokinetic challenges of a parent compound, which exhibited high systemic clearance due to hepatic uptake mediated by Organic Anion Transporting Polypeptides (OATP1B1 and OATP1B3). Through a strategic "isoelectric point (IP) shift" approach, **TP0628103** was designed to reduce this OATP-mediated uptake, thereby improving its drug-like properties. This document provides a comprehensive overview of the target identification, validation, and key experimental methodologies used in the characterization of **TP0628103**.

Target Identification: Matrix Metalloproteinase-7 (MMP-7)

The primary molecular target of **TP0628103** has been identified as Matrix Metalloproteinase-7 (MMP-7), also known as matrilysin. MMPs are a family of zinc-dependent endopeptidases

involved in the degradation of extracellular matrix (ECM) components. Dysregulation of MMP activity is associated with numerous pathological processes, including tumor invasion, metastasis, and tissue fibrosis.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Rationale for Targeting MMP-7

MMP-7 is an attractive therapeutic target due to its significant upregulation and pathogenic role in various diseases:

- **Cancer:** MMP-7 is overexpressed in numerous cancers and is implicated in tumor progression, invasion, and metastasis through the degradation of ECM components and activation of signaling pathways that promote cell migration and proliferation.[\[3\]](#)[\[6\]](#)[\[8\]](#)
- **Fibrosis:** MMP-7 plays a crucial role in fibrotic diseases, such as idiopathic pulmonary fibrosis and kidney fibrosis, by contributing to tissue remodeling and the activation of pro-fibrotic signaling pathways.[\[4\]](#)[\[5\]](#)[\[7\]](#)

Target Validation: In Vitro Efficacy and Selectivity

The inhibitory activity and selectivity of **TP0628103** against MMP-7 were evaluated through a series of in vitro enzymatic assays.

Potency against MMP-7

TP0628103 demonstrates potent inhibition of MMP-7 with a half-maximal inhibitory concentration (IC50) in the sub-nanomolar range.

Compound	Target	IC50 (nM)
TP0628103	MMP-7	0.17

Table 1: In vitro potency of TP0628103 against human MMP-7.[\[1\]](#)

Selectivity Profile

To assess its selectivity, the inhibitory activity of **TP0628103** was tested against a panel of other MMP family members. The compound exhibits high selectivity for MMP-7.

MMP Subtype	IC50 (nM)	Selectivity vs. MMP-7 (fold)
MMP-7	0.17	1
MMP-1	>1000	>5882
MMP-2	>1000	>5882
MMP-3	130	765
MMP-8	>1000	>5882
MMP-9	>1000	>5882
MMP-12	250	1471
MMP-13	1.8	11
MMP-14	>1000	>5882

Table 2: Selectivity profile of TP0628103 against various MMPs.

Overcoming Pharmacokinetic Challenges: Reduced OATP-Mediated Hepatic Uptake

A significant innovation in the development of **TP0628103** was the mitigation of the high hepatic clearance observed with its parent compound. This high clearance was attributed to uptake by the hepatic Organic Anion Transporting Polypeptides OATP1B1 and OATP1B3.[2]

The "Isoelectric Point (IP) Shift" Strategy

Researchers employed an "IP shift strategy" to modify the physicochemical properties of the molecule, specifically its isoelectric point. This structural modification was designed to reduce the compound's recognition and subsequent transport by OATP1B1 and OATP1B3, leading to lower hepatic uptake and reduced systemic clearance.[2] While specific comparative data for

TP0628103 and its parent compound are not publicly available, the successful development of **TP0628103** with improved in vivo properties validates this approach.[2]

Experimental Protocols

The following sections detail the general methodologies employed for the key experiments in the characterization of **TP0628103**.

MMP-7 Enzyme Inhibition Assay (Fluorogenic Substrate Method)

This assay determines the inhibitory potency of a compound against MMP-7 by measuring the reduction in the cleavage of a fluorogenic substrate.

Principle: A fluorogenic peptide substrate containing a fluorescent donor and a quencher is used. In its intact state, the quencher suppresses the fluorescence of the donor. Upon cleavage by MMP-7, the donor and quencher are separated, resulting in an increase in fluorescence that is proportional to enzyme activity.

Materials:

- Recombinant human MMP-7
- Fluorogenic MMP-7 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
- Test compound (**TP0628103**)
- 96-well black microplates
- Fluorescence plate reader

Procedure:

- Prepare serial dilutions of **TP0628103** in the assay buffer.
- Add a fixed concentration of recombinant human MMP-7 to each well of the microplate.

- Add the different concentrations of **TP0628103** to the wells containing the enzyme and incubate for a pre-determined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
- Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 328 nm and emission at 393 nm).
- Calculate the initial reaction rates (slopes of the fluorescence versus time curves).
- Determine the percent inhibition for each concentration of **TP0628103** relative to a vehicle control (no inhibitor).
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

OATP1B1 and OATP1B3 Uptake Assay in HEK293 Cells

This cellular assay assesses the extent to which a compound is a substrate of the OATP1B1 and OATP1B3 transporters.

Principle: Human Embryonic Kidney 293 (HEK293) cells are engineered to overexpress either the OATP1B1 or OATP1B3 transporter. The uptake of the test compound into these cells is measured and compared to the uptake in wild-type HEK293 cells (which do not express the transporters). A significantly higher uptake in the transporter-expressing cells indicates that the compound is a substrate.

Materials:

- HEK293 cells stably transfected with OATP1B1 or OATP1B3
- Wild-type (mock-transfected) HEK293 cells
- Cell culture medium (e.g., DMEM with 10% FBS)
- Uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

- Test compound (**TP0628103** or its parent compound)
- Known OATP substrate as a positive control (e.g., estradiol-17 β -glucuronide)
- Known OATP inhibitor as a positive control (e.g., rifampicin)
- Multi-well cell culture plates
- LC-MS/MS for quantification of the test compound

Procedure:

- Seed the OATP-expressing and wild-type HEK293 cells into multi-well plates and culture until they form a confluent monolayer.
- On the day of the experiment, wash the cell monolayers with pre-warmed uptake buffer.
- Pre-incubate the cells with uptake buffer for a short period (e.g., 10 minutes) at 37°C.
- Initiate the uptake by adding the uptake buffer containing the test compound at a specific concentration.
- Incubate for a defined period (e.g., 2-5 minutes) at 37°C. To determine non-specific binding and passive diffusion, perform the same incubation at 4°C in parallel.
- Terminate the uptake by rapidly aspirating the compound solution and washing the cells multiple times with ice-cold uptake buffer.
- Lyse the cells to release the intracellular contents.
- Quantify the concentration of the test compound in the cell lysate using a validated analytical method such as LC-MS/MS.
- Calculate the uptake rate, typically expressed as pmol/mg protein/min. Transporter-mediated uptake is determined by subtracting the uptake in wild-type cells from that in the OATP-expressing cells.

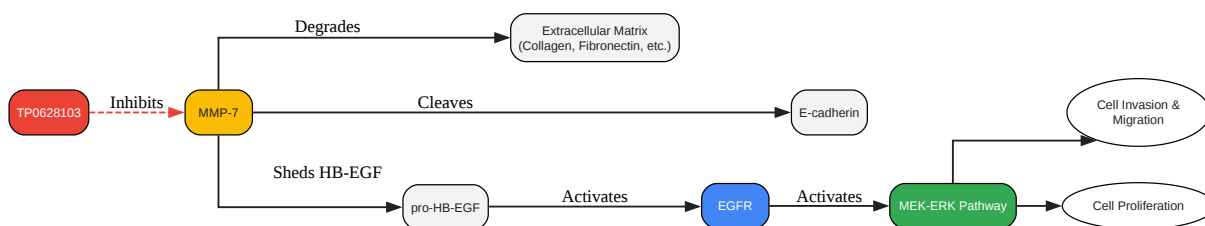
Signaling Pathways and Cellular Effects

MMP-7 is a critical regulator of various signaling pathways involved in cancer progression and fibrosis. Inhibition of MMP-7 by **TP0628103** is expected to modulate these pathways and their downstream cellular effects.

MMP-7 Signaling in Cancer Progression

In cancer, MMP-7 can promote tumor growth, invasion, and metastasis through several mechanisms:

- **ECM Degradation:** Cleavage of ECM components like collagen, fibronectin, and laminin facilitates cancer cell invasion and migration.[9]
- **E-cadherin Shedding:** MMP-7 can cleave the ectodomain of E-cadherin, a key cell-cell adhesion molecule. This disruption of cell adhesion can promote an epithelial-to-mesenchymal transition (EMT), a process that enhances cell motility and invasiveness.[4][10]
- **Growth Factor Activation:** MMP-7 can release and activate growth factors, such as TGF- β , from the ECM, which in turn can stimulate cancer cell proliferation and survival.
- **EGFR Pathway Activation:** MMP-7 can shed heparin-binding EGF-like growth factor (HB-EGF), which then activates the epidermal growth factor receptor (EGFR) and its downstream signaling cascades, such as the MEK-ERK pathway, promoting cell proliferation and invasion.[8]



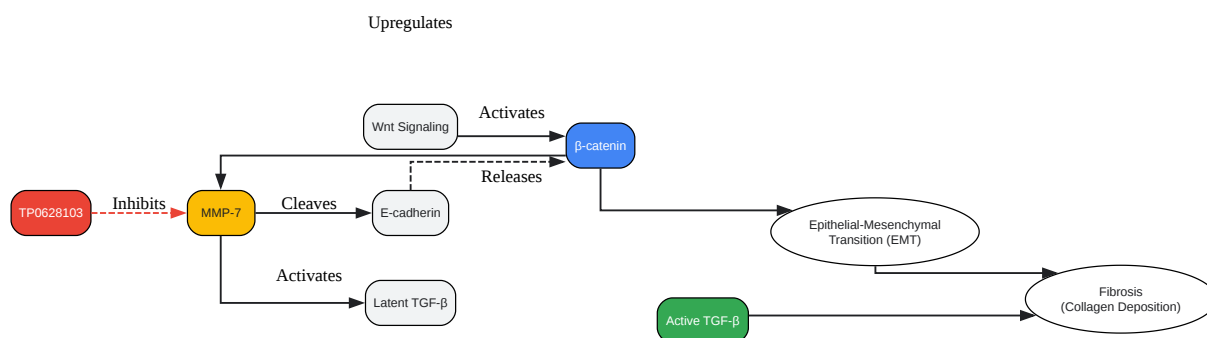
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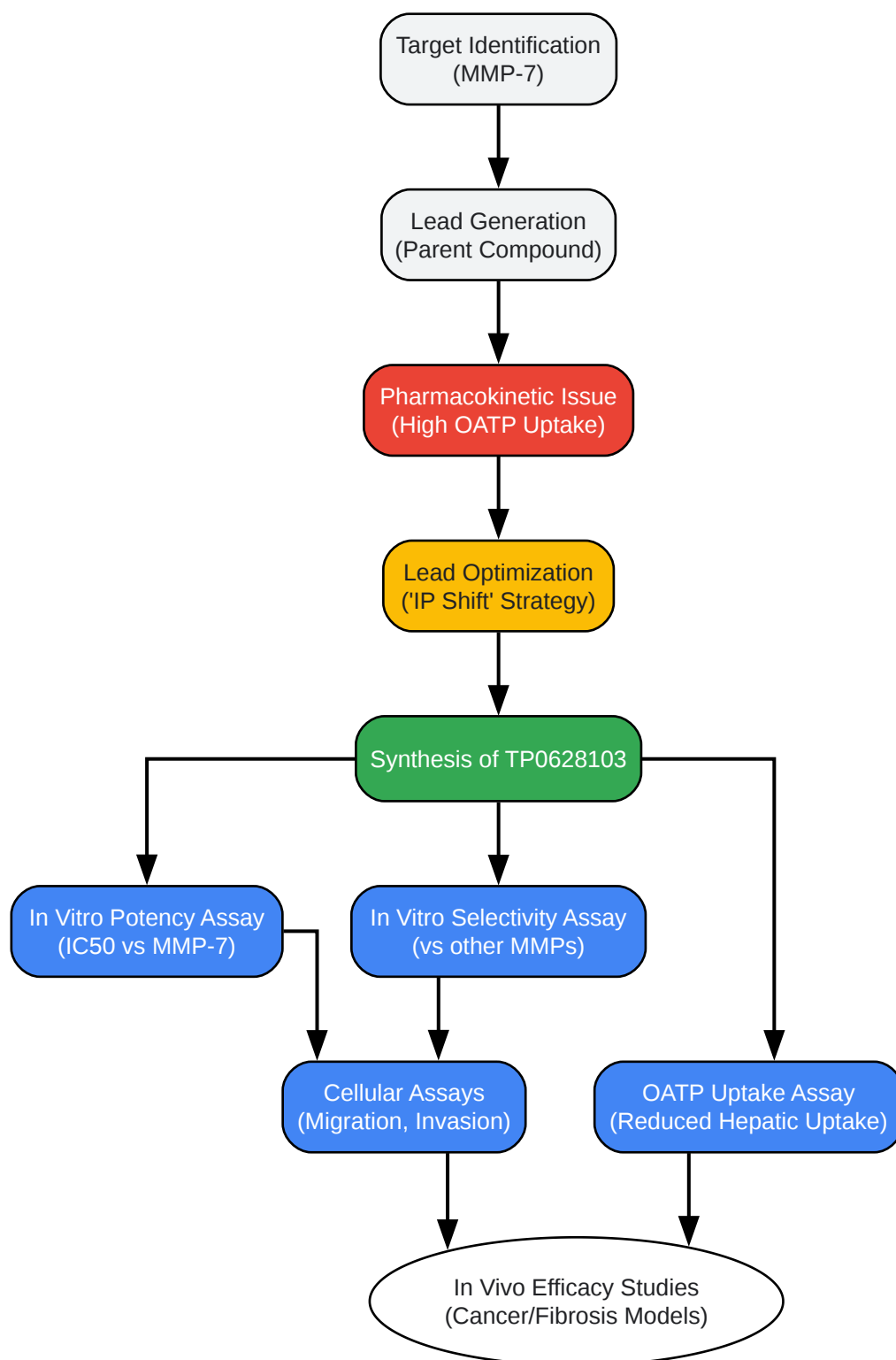
MMP-7 Signaling in Cancer Progression

MMP-7 Signaling in Fibrosis

In fibrotic diseases, MMP-7 contributes to the pathological tissue remodeling:

- Epithelial-Mesenchymal Transition (EMT): Similar to its role in cancer, MMP-7-mediated E-cadherin cleavage can induce EMT in epithelial cells, leading to their transformation into matrix-producing myofibroblasts.[4][5]
- TGF- β Signaling: MMP-7 can activate latent TGF- β , a potent pro-fibrotic cytokine that stimulates fibroblast proliferation and collagen deposition.[5]
- Wnt/ β -catenin Pathway: MMP-7 is a downstream target of the Wnt/ β -catenin signaling pathway. In turn, MMP-7 can cleave E-cadherin, leading to the release of β -catenin, which can then translocate to the nucleus and further activate pro-fibrotic gene expression, creating a positive feedback loop.[4][10]





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